

# Spectroscopic Profile of 2-(Methylamino)pyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methylamino)pyridine

Cat. No.: B147262

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylamino)pyridine** (CAS No. 4597-87-9). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document includes tabulated spectral data, detailed experimental protocols, and a workflow visualization to aid in the structural elucidation and characterization of this compound.

## Introduction

**2-(Methylamino)pyridine** is a substituted pyridine derivative with applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the prediction of its chemical behavior. This guide presents an in-depth analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data.

## Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Methylamino)pyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Due to the limited availability of public experimental NMR data for **2-**

**(Methylamino)pyridine**, the following chemical shifts are estimated based on the analysis of structurally similar compounds and known substituent effects on the pyridine ring.

Table 1: Estimated  $^1\text{H}$  NMR Spectral Data for **2-(Methylamino)pyridine**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~8.0-8.2	d	1H	H-6 (Pyridine)
~7.3-7.5	t	1H	H-4 (Pyridine)
~6.5-6.7	d	1H	H-5 (Pyridine)
~6.4-6.6	t	1H	H-3 (Pyridine)
~4.5-5.5	br s	1H	N-H
~2.9	s	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Table 2: Estimated  $^{13}\text{C}$  NMR Spectral Data for **2-(Methylamino)pyridine**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~158-160	C-2 (Pyridine)
~147-149	C-6 (Pyridine)
~137-139	C-4 (Pyridine)
~112-114	C-5 (Pyridine)
~105-107	C-3 (Pyridine)
~29-31	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-(Methylamino)pyridine** has been characterized, and the vibrational assignments are detailed below.<sup>[1]</sup>

Table 3: FT-IR Spectral Data for **2-(Methylamino)pyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3430	Strong	N-H Stretching
~3050	Medium	Aromatic C-H Stretching
~2940	Medium	Aliphatic C-H Stretching (asymmetric)
~2850	Medium	Aliphatic C-H Stretching (symmetric)
~1610	Strong	C=C and C=N Stretching (Pyridine ring)
~1570	Strong	N-H Bending
~1470	Strong	CH <sub>3</sub> Asymmetric Bending
~1430	Strong	C-N Stretching
~770	Strong	C-H Out-of-plane Bending (Pyridine ring)

## Mass Spectrometry (MS)

While experimental mass spectra for **2-(Methylamino)pyridine** are not readily available, the expected fragmentation pattern can be predicted based on its structure. The molecular weight of **2-(Methylamino)pyridine** is 108.14 g/mol .

Table 4: Expected Mass Spectrometry Data for **2-(Methylamino)pyridine**

m/z Value	Interpretation
108	Molecular ion [M] <sup>+</sup>
107	[M-H] <sup>+</sup> , loss of a hydrogen radical
93	[M-CH <sub>3</sub> ] <sup>+</sup> , loss of a methyl radical
80	Loss of HCN from the pyridine ring fragmentation
79	Pyridinium cation fragment

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation and Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **2-(Methylamino)pyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.
- Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

FT-IR Sample Preparation and Acquisition (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of **2-(Methylamino)pyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Background Correction:** Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

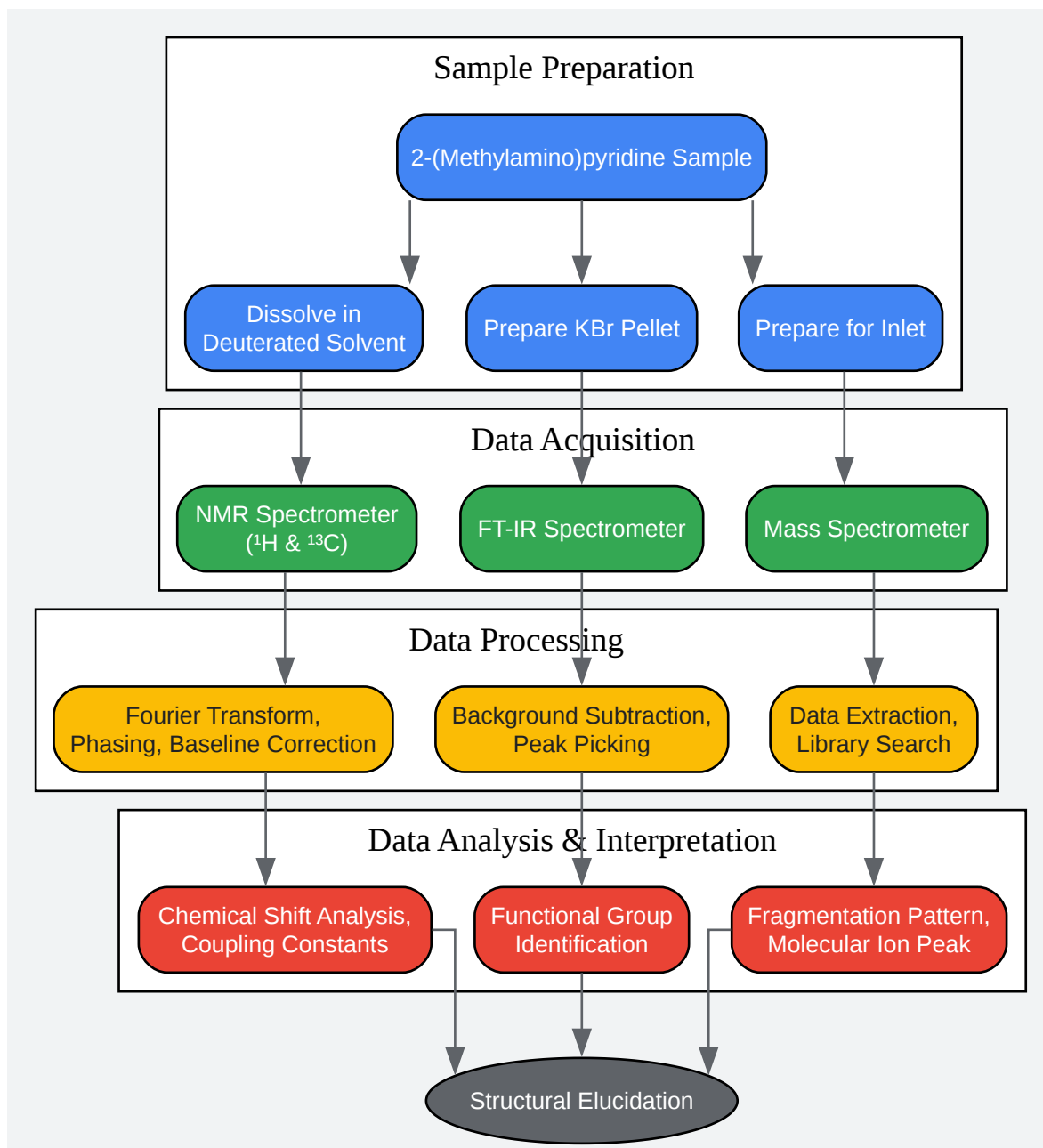
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for sample introduction.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum that plots ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Methylamino)pyridine**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. [ijsrm.humanjournals.com](https://ijsrm.humanjournals.com) [[ijsrm.humanjournals.com](https://ijsrm.humanjournals.com)]
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